5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is a compound that belongs to the class of pyridinones, which are known for their diverse biological activities. This compound features a hydroxyl group attached to a phenoxy moiety, contributing to its potential applications in medicinal chemistry and agricultural sciences. Its structure can be represented as follows:
The compound can be synthesized from various starting materials, including commercially available 4-hydroxy-6-methylpyridin-2(1H)-one through condensation reactions with aldehydes or other electrophiles. Such transformations are often facilitated by catalytic methods or specific reaction conditions that enhance yield and selectivity.
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is classified under heterocyclic compounds, specifically pyridines, and is further categorized as a phenolic compound due to the presence of the hydroxyphenyl group. Its classification is significant for understanding its reactivity and potential biological interactions.
The synthesis of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one can be achieved through several methods, including:
Key parameters influencing the synthesis include temperature, solvent choice, and catalyst type. For example, using piperidine as a catalyst under ultrasound conditions has shown promising results in terms of yield and purity .
The molecular structure of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one consists of a pyridine ring substituted with a hydroxylated phenyl ether group. The key structural features include:
The molecular weight of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is approximately 202.20 g/mol. Spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm its structure:
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, varying temperature and pH can significantly influence reaction pathways and product distributions.
The biological activity of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes or microbial resistance.
Data from studies indicate that derivatives of pyridinones exhibit significant analgesic, antifungal, and anti-inflammatory properties .
Relevant data regarding its physical properties can be derived from spectroscopic analyses which provide insights into its stability and reactivity profiles.
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one has several scientific applications:
5-(4-Hydroxyphenoxy)-1H-pyridin-2-one represents a structurally sophisticated heterocyclic compound that integrates two pharmacologically significant motifs: a pyridinone core and a hydroxyphenoxy substituent. According to IUPAC conventions, the systematic name denotes the parent pyridin-2-one ring with the 1H-tautomer specification, numbered such that the oxygen-substituted carbon is position 1, with the hydroxyphenoxy group attached at carbon 5 of the pyridine ring [7] [8]. This nomenclature precisely defines the connectivity as C(5)-O-C4H4-OH (para), distinguishing it from isomeric possibilities like 3-(4-hydroxyphenoxy) or 6-(4-hydroxyphenoxy) derivatives. The molecular formula is C₁₁H₉NO₃, with a calculated molecular weight of 203.20 g/mol [7].
Structurally, this compound belongs to the 2-pyridone subclass of heterocyclic compounds, characterized by a six-membered aromatic ring containing one nitrogen atom adjacent to a carbonyl functionality. The pyridinone core exhibits prototropic tautomerism, oscillating between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Experimental evidence confirms that the lactam tautomer predominates in solid-state configurations due to stabilization through intermolecular hydrogen bonding, while polar solvents further favor this form [4]. This tautomeric equilibrium significantly influences the compound's hydrogen-bonding capacity, as the lactam form can function as both hydrogen bond donor (N-H) and acceptor (C=O), whereas the lactim form primarily serves as a hydrogen bond acceptor via the pyridine nitrogen [4] [8].
Table 1: Key Structural and Physicochemical Properties of 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₁H₉NO₃ | Calculated |
Molecular Weight | 203.20 g/mol | Calculated |
Tautomeric Preference | Lactam (2-pyridone) form dominant | Spectroscopic analysis [4] |
Hydrogen Bond Capacity | Donor: 2 (N-H, phenolic OH); Acceptor: 4 (C=O, ether O, pyridine N, phenolic O) | Computational modeling [4] |
LogP (estimated) | 1.2 - 1.8 | XLogP3 [8] |
Aqueous Solubility | Moderate (100-500 mg/L at 20°C) | Analog data [8] |
The hydroxyphenoxy substituent introduces additional complexity through its electron-donating phenolic group, which enhances the electron density at the ether linkage. This electron-rich environment potentially influences the pyridinone ring's electronic distribution, particularly at positions ortho and para to the ether bond. Crystallographic studies of analogous compounds reveal near-perpendicular dihedral angles between the pyridinone and phenyl rings, minimizing steric congestion while permitting electronic conjugation [7]. The phenolic hydroxyl group serves as an additional hydrogen-bonding site, increasing the molecule's capacity for target engagement. This bifunctional architecture—combining a hydrogen-bond-rich heterocycle with a biaryl ether linkage—positions 5-(4-hydroxyphenoxy)-1H-pyridin-2-one as a versatile scaffold for medicinal chemistry applications, particularly in designing kinase inhibitors where such motifs frequently interact with hinge regions [1].
Pyridinone derivatives have evolved from simple synthetic intermediates to privileged scaffolds in drug discovery, with their development trajectory spanning over seven decades. The foundational chemistry emerged in the mid-20th century through pioneering syntheses like the Guareschi-Thorpe condensation, which enabled efficient construction of 2-pyridone cores from cyanoacetamide and 1,3-dicarbonyl compounds [4]. Early exploration focused on their tautomeric behavior and coordination chemistry, but the 1980s marked a pivotal shift toward pharmacological applications with the approval of milrinone—a 2-pyridone derivative acting as a phosphodiesterase III inhibitor for congestive heart failure [1]. This breakthrough validated pyridinones as viable drug scaffolds and stimulated extensive structure-activity relationship (SAR) studies.
Table 2: Milestones in Pyridinone-Based Drug Development
Time Period | Key Advancement | Representative Compound | Therapeutic Area |
---|---|---|---|
1950s-1970s | Tautomerism studies and synthetic method development | Simple 2-pyridones | Fundamental chemistry |
1980s | First FDA-approved pyridinone drug | Milrinone | Cardiovascular |
1990s | HIV non-nucleoside reverse transcriptase inhibitors | Delavirdine | Antiviral |
2000s | Antifibrotic agents | Pirfenidone | Pulmonary fibrosis |
2010s-Present | Kinase-targeted anticancer agents | Tazemetostat | Oncology |
The 1990s witnessed strategic diversification of pyridinone pharmacophores, particularly through ether-linked substitutions. Pirfenidone (5-methyl-1-phenyl-2-pyridone), approved for idiopathic pulmonary fibrosis, demonstrated the therapeutic potential of aryloxy-pyridinone architectures [1]. Concurrently, antiviral research yielded delavirdine, featuring a 3-(aryloxy)pyridinone structure that inhibited HIV-1 reverse transcriptase through allosteric binding. These successes established that ether linkages at pyridinone positions 3, 4, or 5 could enhance target affinity while maintaining favorable drug-like properties [1].
Synthetic methodologies advanced significantly during this period, transitioning from classical approaches (e.g., ring closure of 1,5-dicarbonyl precursors) to innovative catalytic strategies. The development of Buchwald-Hartwig amination facilitated C-N bond formation at pyridinone N1, while copper-catalyzed Ullmann ether couplings enabled efficient C-O bond formation for aryloxy derivatives [4]. Modern one-pot syntheses, such as that reported by Bai and colleagues using L-proline-catalyzed condensation of dimethyl 3-oxopentanedioate with amines, further streamlined access to polysubstituted pyridinones [1]. These methodological advances crucially supported SAR exploration around the pyridinone core, including systematic investigation of 5-aryloxy substitutions.
Kinase inhibition emerged as a dominant therapeutic theme in the 2000s, with pyridinones serving as bioisosteres for purine nucleobases. Their ability to form dual hydrogen bonds with kinase hinge regions—mimicking adenine interactions—proved particularly valuable in targeting tyrosine kinases like Bruton's tyrosine kinase (BTK) and MET [1]. For instance, Kim and colleagues optimized pyridinone-pyrrolopyridine hybrids into potent MET inhibitors (IC₅₀ = 60-70 nM) by exploiting the pyridinone's hydrogen-bonding capacity [1]. This era cemented the pyridinone scaffold's status as a versatile kinase hinge-binding motif, setting the stage for derivatives like 5-(4-hydroxyphenoxy)-1H-pyridin-2-one with enhanced hydrogen-bonding capabilities through phenolic extensions.
The strategic incorporation of 4-hydroxyphenoxy substituents at the pyridinone 5-position stems from multifaceted structure-based design principles aimed at optimizing pharmacological properties. Electronic modulation constitutes a primary rationale: the para-hydroxyl group exerts strong electron-donating effects (+R effect) through resonance delocalization into the phenyl ring, thereby enhancing electron density at the ether oxygen. This electronic perturbation influences the pyridinone ring system, potentially increasing nucleophilicity at adjacent positions and altering dipole moments—factors that can enhance target binding through complementary electrostatic interactions [6]. Molecular orbital calculations indicate that such substitutions decrease the pyridinone LUMO energy by approximately 0.8 eV, potentially facilitating charge-transfer interactions with biological targets [1].
Hydrogen-bonding capacity represents another critical advantage. The phenolic hydroxyl serves as both hydrogen bond donor and acceptor, complementing the pyridinone's inherent hydrogen-bonding functionality. This bifunctionality creates extended hydrogen-bonding arrays observed in protein co-crystal structures of analogous compounds. For instance, in FabI enoyl reductase inhibitors, phenolic oxygens form water-bridged hydrogen bonds with catalytic tyrosine residues, while the pyridinone carbonyl interacts directly with the NAD⁺ cofactor [6]. This synergistic hydrogen-bonding network translates to enhanced target affinity—4-hydroxyphenoxy derivatives consistently demonstrate 3-10 fold lower IC₅₀ values against kinases compared to their alkoxy or non-hydroxylated analogs [1].
Table 3: Comparative Bioactivity of Pyridinone Analogs Demonstrating Hydroxyphenoxy Advantages
Substituent at Pyridinone C5 | Representative Target | Affinity (IC₅₀ or Ki) | Relative Potency |
---|---|---|---|
4-Hydroxyphenoxy | MET kinase | 0.07 μM | 1.0 (Reference) |
Phenoxy (no OH) | MET kinase | 0.45 μM | 6.4-fold lower |
4-Methoxyphenoxy | MET kinase | 0.82 μM | 11.7-fold lower |
Benzyl | MET kinase | 1.20 μM | 17.1-fold lower |
Conformational flexibility and spatial positioning further justify hydroxyphenoxy targeting. The ether linkage permits rotation around the C(aryl)-O bond, allowing the phenolic moiety to adopt bioactive conformations with minimal energy penalty. Molecular dynamics simulations indicate rotational barriers of only 2-3 kcal/mol between syn and anti conformers [7]. This torsional freedom enables adaptive binding to protein targets with varying topographies. Additionally, the phenolic hydroxyl's position para to the ether bond positions it distally from the pyridinone core, projecting it into solvent-exposed or hydrophilic binding pockets inaccessible to meta-substituted analogs. This spatial advantage proved critical in optimizing Staphylococcus aureus FabI inhibitors, where para-hydroxyl derivatives achieved MIC₉₀ values of 0.5 µg/mL against resistant strains—unattainable with ortho-substituted counterparts [6].
Solubility and pharmacokinetic considerations complete the rationale. The ionizable phenolic hydroxyl (predicted pKa ≈ 10.2) enhances aqueous solubility at physiological pH relative to non-ionizable analogs. Measured logD values for hydroxyphenoxy-pyridinones typically range from 1.2-1.8, compared to 2.3-2.9 for simple phenoxy derivatives, indicating superior hydrophilicity [8]. This property potentially improves bioavailability while maintaining sufficient membrane permeability. Furthermore, the phenolic group serves as a metabolic soft spot for glucuronidation, potentially mitigating toxicity risks through facilitated elimination—though detailed ADMET studies remain ongoing for this specific chemotype. Metal-chelating capability represents an additional pharmacological asset, with hydroxyphenoxy-pyridinones demonstrating moderate affinity for Fe³⁺ and Al³⁺ ions, relevant to antimicrobial and neurodegenerative applications [1]. Collectively, these attributes establish 5-(4-hydroxyphenoxy)-1H-pyridin-2-one as a strategically optimized scaffold meriting continued investigation across therapeutic domains.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7